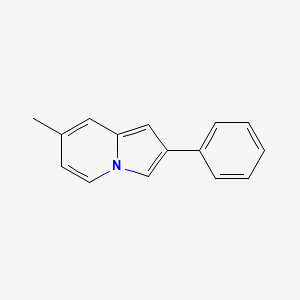![molecular formula C32H36N6O2 B11566105 N',N''-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis{2-[(3-methylphenyl)amino]acetohydrazide} (non-preferred name)](/img/structure/B11566105.png)
N',N''-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis{2-[(3-methylphenyl)amino]acetohydrazide} (non-preferred name)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(1E,2E)-2-METHYL-3-{4-[(1E,3E)-2-METHYL-3-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)PROP-1-EN-1-YL]PHENYL}PROP-2-EN-1-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure suggests it may have interesting chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-2-METHYL-3-{4-[(1E,3E)-2-METHYL-3-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)PROP-1-EN-1-YL]PHENYL}PROP-2-EN-1-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE likely involves multiple steps, including the formation of various intermediates. Typical synthetic routes may include condensation reactions, amide bond formation, and hydrazone formation under specific conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production methods would focus on optimizing yield and purity while minimizing costs and environmental impact. This might involve the use of catalysts, high-throughput synthesis techniques, and advanced purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(1E,2E)-2-METHYL-3-{4-[(1E,3E)-2-METHYL-3-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)PROP-1-EN-1-YL]PHENYL}PROP-2-EN-1-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE may undergo various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N’-[(1E,2E)-2-METHYL-3-{4-[(1E,3E)-2-METHYL-3-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)PROP-1-EN-1-YL]PHENYL}PROP-2-EN-1-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE could have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications if it exhibits biological activity.
Industry: Use in the production of specialized materials or chemicals.
Mécanisme D'action
The mechanism of action for N’-[(1E,2E)-2-METHYL-3-{4-[(1E,3E)-2-METHYL-3-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)PROP-1-EN-1-YL]PHENYL}PROP-2-EN-1-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE would depend on its molecular targets and pathways involved. This could include binding to specific proteins or enzymes, modulating signaling pathways, or interacting with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other hydrazides or compounds with similar structural motifs. Examples could be:
- N’-[(1E,2E)-2-METHYL-3-{4-[(1E,3E)-2-METHYL-3-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)PROP-1-EN-1-YL]PHENYL}PROP-2-EN-1-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE analogs.
- Other acylhydrazones with similar functional groups.
Uniqueness
The uniqueness of N’-[(1E,2E)-2-METHYL-3-{4-[(1E,3E)-2-METHYL-3-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)PROP-1-EN-1-YL]PHENYL}PROP-2-EN-1-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE lies in its specific structure, which may confer unique chemical properties and biological activities compared to other similar compounds.
Propriétés
Formule moléculaire |
C32H36N6O2 |
|---|---|
Poids moléculaire |
536.7 g/mol |
Nom IUPAC |
2-(3-methylanilino)-N-[(E)-[(E)-2-methyl-3-[4-[(E,3E)-2-methyl-3-[[2-(3-methylanilino)acetyl]hydrazinylidene]prop-1-enyl]phenyl]prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C32H36N6O2/c1-23-7-5-9-29(17-23)33-21-31(39)37-35-19-25(3)15-27-11-13-28(14-12-27)16-26(4)20-36-38-32(40)22-34-30-10-6-8-24(2)18-30/h5-20,33-34H,21-22H2,1-4H3,(H,37,39)(H,38,40)/b25-15+,26-16+,35-19+,36-20+ |
Clé InChI |
FWRQXFYCCMOZEG-GWAJRWIWSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C(=C/C2=CC=C(C=C2)/C=C(/C=N/NC(=O)CNC3=CC=CC(=C3)C)\C)/C |
SMILES canonique |
CC1=CC(=CC=C1)NCC(=O)NN=CC(=CC2=CC=C(C=C2)C=C(C)C=NNC(=O)CNC3=CC=CC(=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({N'-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B11566025.png)
![4-[(E)-[(2,3-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11566033.png)
![2-(4-bromophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B11566041.png)
![N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}-4-(octanoylamino)benzamide](/img/structure/B11566042.png)
![2-(Benzoyloxy)-4-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11566047.png)
![N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine](/img/structure/B11566061.png)
![6-(4-Bromophenyl)-2-(4-methylbenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B11566062.png)

![N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]propanamide](/img/structure/B11566075.png)
![2-Amino-6-[(4-tert-butylbenzyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11566079.png)
![methyl 4,5-dimethyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11566084.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B11566090.png)
![N-(4-chloro-2-methylphenyl)-2-{(2E)-2-[4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11566091.png)
![2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B11566092.png)
